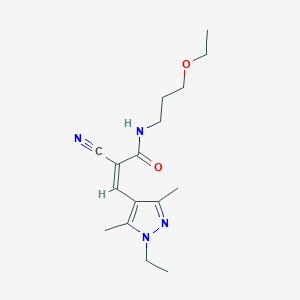

(Z)-2-cyano-N-(3-ethoxypropyl)-3-(1-ethyl-3,5-dimethylpyrazol-4-yl)prop-2-enamide

Description

Properties

IUPAC Name |

(Z)-2-cyano-N-(3-ethoxypropyl)-3-(1-ethyl-3,5-dimethylpyrazol-4-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N4O2/c1-5-20-13(4)15(12(3)19-20)10-14(11-17)16(21)18-8-7-9-22-6-2/h10H,5-9H2,1-4H3,(H,18,21)/b14-10- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZGHMLNWKQWQMW-UVTDQMKNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C(=N1)C)C=C(C#N)C(=O)NCCCOCC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C(=C(C(=N1)C)/C=C(/C#N)\C(=O)NCCCOCC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-cyano-N-(3-ethoxypropyl)-3-(1-ethyl-3,5-dimethylpyrazol-4-yl)prop-2-enamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the pyrazole ring: Starting from a suitable precursor, such as 1-ethyl-3,5-dimethylpyrazole, through cyclization reactions.

Introduction of the cyano group: This can be achieved via nucleophilic substitution reactions using cyanide sources like sodium cyanide or potassium cyanide.

Attachment of the ethoxypropyl chain: This step might involve alkylation reactions using ethoxypropyl halides under basic conditions.

Formation of the enamide: This could be done through condensation reactions involving suitable amines and acylating agents.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxypropyl chain or the pyrazole ring.

Reduction: Reduction reactions could target the cyano group, converting it to an amine.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the cyano group or the pyrazole ring.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents like alkyl halides for nucleophilic substitution or electrophiles for electrophilic substitution.

Major Products

Oxidation: Products may include carboxylic acids or ketones.

Reduction: Products may include primary amines.

Substitution: Products will vary depending on the substituents introduced.

Scientific Research Applications

Chemistry

Catalysis: The compound may serve as a ligand in transition metal catalysis.

Materials Science: It could be used in the synthesis of novel polymers or as a building block for advanced materials.

Biology and Medicine

Biological Probes: Use in the development of probes for studying biological processes.

Industry

Agrochemicals: Potential use as a pesticide or herbicide.

Dyes and Pigments: Use in the synthesis of novel dyes or pigments.

Mechanism of Action

The mechanism of action of (Z)-2-cyano-N-(3-ethoxypropyl)-3-(1-ethyl-3,5-dimethylpyrazol-4-yl)prop-2-enamide would depend on its specific application. In a pharmaceutical context, it might interact with specific enzymes or receptors, modulating their activity. The cyano group and pyrazole ring are known to engage in hydrogen bonding and π-π interactions, which could be crucial for its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below to structurally related molecules, focusing on functional groups , synthetic pathways , physicochemical properties , and biological relevance .

Structural Analogues

XCT790

- Structure: (E)-3-[4-[[2,4-bis(trifluoromethyl)phenyl]methoxy]-3-methoxyphenyl]-2-cyano-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide .

- Key Differences: Backbone: XCT790 adopts the (E)-isomer configuration, whereas the target compound is (Z)-configured. Substituents: XCT790 contains trifluoromethyl and thiadiazole groups, enhancing lipophilicity and metabolic stability. In contrast, the target compound features a pyrazole ring with ethyl/methyl substituents and a 3-ethoxypropylamide group, which may improve aqueous solubility.

Compounds 11a and 11b

- Structures: Pyran-pyrazole hybrids synthesized via condensation of malononitrile or ethyl cyanoacetate with pyrazole precursors .

- Key Differences: Core Scaffold: Compounds 11a/11b incorporate fused pyran-pyrazole systems, contrasting with the simpler enamide backbone of the target compound. Functional Groups: Both 11a and 11b lack the ethoxypropylamide chain but retain cyano and ester groups, which influence reactivity and solubility .

Physicochemical Properties

Biological Activity

(Z)-2-cyano-N-(3-ethoxypropyl)-3-(1-ethyl-3,5-dimethylpyrazol-4-yl)prop-2-enamide is a compound that has garnered attention for its potential biological activities, particularly in the context of pest control and possibly other pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structure

The compound features a cyano group, an ethoxypropyl moiety, and a pyrazole ring substituted with ethyl and dimethyl groups. Its structural formula can be represented as follows:

Molecular Formula

The molecular formula is .

Insecticidal Properties

Research indicates that this compound exhibits significant insecticidal activity against various pests. The compound has been tested against several insect species, demonstrating effectiveness comparable to established insecticides.

Table 1: Insecticidal Activity Against Various Pests

The insecticidal activity is believed to stem from the compound's ability to interfere with the nervous system of insects. Specifically, it may act as a neurotoxin by inhibiting key neurotransmitter receptors or enzymes involved in nerve signal transmission.

Pharmacological Potential

Beyond its insecticidal properties, preliminary studies suggest that this compound may possess additional pharmacological effects. Research is ongoing to explore its potential as an anti-inflammatory or analgesic agent.

Case Study: Anti-inflammatory Effects

A study conducted on animal models indicated that the compound could reduce inflammation markers significantly compared to control groups. The mechanism appears to involve the inhibition of pro-inflammatory cytokines.

Table 2: Anti-inflammatory Activity in Animal Models

Safety and Toxicology

While the compound shows promise for agricultural and potential medicinal applications, safety assessments are crucial. Toxicological studies indicate moderate toxicity levels in non-target organisms, necessitating careful evaluation before widespread use.

Table 3: Toxicity Data

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for (Z)-2-cyano-N-(3-ethoxypropyl)-3-(1-ethyl-3,5-dimethylpyrazol-4-yl)prop-2-enamide, and how can reaction progress be monitored?

- Methodological Answer : The synthesis typically involves a multi-step protocol:

- Step 1 : Condensation of a pyrazole precursor (e.g., 1-ethyl-3,5-dimethylpyrazole) with a cyanoacrylate derivative under basic conditions (e.g., Knoevenagel condensation).

- Step 2 : Amide coupling using a reagent like HATU or DCC to attach the 3-ethoxypropylamine moiety.

- Monitoring : Thin-layer chromatography (TLC) with a solvent system (e.g., ethyl acetate/hexane 3:7) tracks intermediates. UV visualization or iodine staining identifies spots .

- Purification : Recrystallization (ethanol/water) or column chromatography (silica gel, gradient elution) ensures purity .

Q. Which spectroscopic techniques are critical for confirming the stereochemistry and functional groups in this compound?

- Methodological Answer :

- NMR : H and C NMR verify the (Z)-configuration of the prop-2-enamide moiety (e.g., coupling constants for Z-isomers) and assign ethoxypropyl/proton environments .

- IR : Peaks at ~2200 cm confirm the cyano group, while amide C=O appears at ~1650 cm .

- X-ray crystallography : Single-crystal analysis (using SHELXL ) resolves absolute configuration and bond geometries.

Q. How can solubility and stability be optimized for in vitro assays?

- Methodological Answer :

- Solubility : Test in DMSO (primary solvent) followed by dilution in PBS or cell culture media. Use surfactants (e.g., Tween-80) for hydrophobic compounds .

- Stability : Conduct HPLC-UV/MS stability studies under physiological pH (7.4) and temperature (37°C). Degradation products indicate hydrolytic susceptibility of the cyano or amide groups .

Q. What reaction mechanisms govern the compound’s reactivity in functionalization studies?

- Methodological Answer :

- Cyano group : Participates in nucleophilic additions (e.g., with Grignard reagents) or reductions (e.g., LiAlH to amine).

- Pyrazole ring : Electrophilic substitution at the 4-position is sterically hindered by ethyl/methyl groups; directed metalation strategies may be required .

Advanced Research Questions

Q. How to resolve contradictions between computational modeling and experimental spectroscopic data?

- Methodological Answer :

- Case Study : If DFT-predicted C NMR shifts deviate >5 ppm from experimental data, re-evaluate the conformational model (e.g., intramolecular H-bonding between cyano and amide groups).

- Validation : Use variable-temperature NMR to detect dynamic effects or NOESY for spatial proximity analysis .

Q. What strategies enable enantioselective synthesis or chiral separation of this compound?

- Methodological Answer :

- Asymmetric catalysis : Employ chiral Lewis acids (e.g., BINOL-derived catalysts) during the Knoevenagel step to induce (Z)-selectivity.

- Chiral HPLC : Use a Chiralpak® IG-U column with hexane/isopropanol (90:10) to resolve enantiomers. Monitor optical rotation for confirmation .

Q. How does the compound interact with biological targets at the molecular level?

- Methodological Answer :

- Docking studies : Pyrazole and cyano groups form H-bonds with kinase ATP-binding pockets (e.g., CDK2). MD simulations (AMBER/CHARMM) assess binding stability over 100 ns trajectories .

- Enzyme assays : Measure IC against target enzymes (e.g., COX-2) using fluorescence polarization or calorimetry .

Q. What crystallographic challenges arise in resolving its polymorphic forms?

- Methodological Answer :

- Crystal growth : Use slow evaporation from acetone/water to obtain single crystals. SHELXL refinement identifies unit cell parameters and thermal motion anisotropy .

- Polymorphism screening : Test solvents (DMSO, THF) and cooling rates. Pair Powder XRD with DSC to detect transitions (>150°C suggests stable polymorphs) .

Q. How to design SAR studies for optimizing bioactivity?

- Methodological Answer :

- Substituent variation : Replace ethoxypropyl with bulkier groups (e.g., cyclopentyl) to enhance hydrophobic interactions.

- Bioisosteres : Swap the cyano group with a nitro or trifluoromethyl moiety; evaluate cytotoxicity via MTT assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.